![molecular formula C9H18Cl2N2O B2386751 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride CAS No. 2105838-76-2](/img/structure/B2386751.png)
2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride
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Overview
Description
“2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride” is a chemical compound with the CAS Number: 2105838-76-2 . It has a molecular weight of 241.16 . The IUPAC name for this compound is 2-methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride . The compound is typically stored at room temperature and is a solid in physical form .
Molecular Structure Analysis
The InChI code for “2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride” is 1S/C9H16N2O.2ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;;/h10H,2-7H2,1H3;2*1H . This code can be used to generate a structural formula for the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride” is a solid at room temperature . It has a molecular weight of 241.16 .Scientific Research Applications
- Researchers have explored the anti-ulcer potential of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride. In a study published in the journal Pharmaceutical Chemistry Journal, the synthesized compound demonstrated anti-ulcer activity . Further investigations into its mechanism of action and efficacy could provide valuable insights for treating gastric ulcers.
Anti-Ulcer Activity
Safety and Hazards
properties
IUPAC Name |
2-methyl-2,8-diazaspiro[4.5]decan-3-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.2ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;;/h10H,2-7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBHJNYMJUVYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNCC2)CC1=O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride |
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